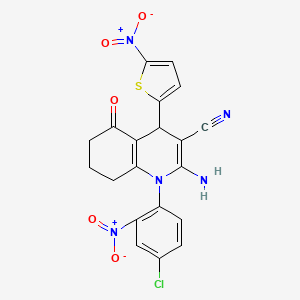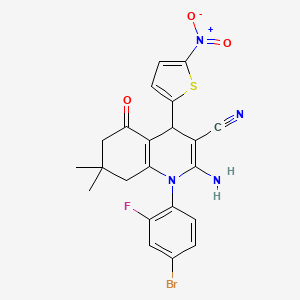![molecular formula C15H15N3O5 B4328089 ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328089.png)
ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate
説明
Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate exerts its effects by targeting specific proteins involved in various cellular processes. In cancer cells, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate inhibits the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. In inflammation, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate inhibits the production of pro-inflammatory cytokines by targeting the protein NF-κB. In neurodegenerative disorders, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate protects neurons from oxidative stress by activating the protein Nrf2.
Biochemical and Physiological Effects:
ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate inhibits the growth of cancer cells and induces apoptosis. In inflammation research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate reduces inflammation and prevents tissue damage. In neurodegenerative disorder research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate protects neurons from oxidative stress and improves cognitive function.
実験室実験の利点と制限
One advantage of using ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate in lab experiments is its specificity for certain proteins, which allows for targeted effects and minimal off-target effects. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. One limitation of using ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
For research on ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate include further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and exploration of its potential use in the treatment of other diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is necessary to determine its safety and efficacy in humans.
科学的研究の応用
Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In inflammation research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-21-14(19)8-18-6-5-13(17-18)16-15(20)10-3-4-11-12(7-10)23-9-22-11/h3-7H,2,8-9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSTMNKSYWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Pyrazole-1-acetic acid, 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328013.png)
![4-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328015.png)


![1-[2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328062.png)
![1-[4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328069.png)
![4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4328072.png)
![5-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B4328079.png)
![11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4328081.png)
![ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328085.png)
![methyl 4-(3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4328095.png)
![methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328102.png)
![methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4328105.png)
![methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328107.png)